N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide

Catalog No.
S2886590
CAS No.
941991-50-0
M.F
C22H26N2O4
M. Wt
382.46
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-y...

CAS Number

941991-50-0

Product Name

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide

IUPAC Name

2,3-dimethoxy-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide

Molecular Formula

C22H26N2O4

Molecular Weight

382.46

InChI

InChI=1S/C22H26N2O4/c1-14(2)13-24-18-10-9-16(12-15(18)8-11-20(24)25)23-22(26)17-6-5-7-19(27-3)21(17)28-4/h5-7,9-10,12,14H,8,11,13H2,1-4H3,(H,23,26)

InChI Key

XLZJIAZVLLDZSF-UHFFFAOYSA-N

SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C(=CC=C3)OC)OC

Solubility

not available
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide is a chemical compound that belongs to the class of quinoline derivatives. It is also known as Isobutyryl-L-688, ai3-03250, and L-688, 786. This compound has been identified as a potential medication for Parkinson's disease and other neurological disorders. It is highly selective for certain neuroreceptors and has shown promising results in preclinical studies.
The molecular formula of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide is C24H28N2O4. It has a molecular weight of 412.49 g/mol. This compound is a white solid with a melting point of 159-161°C. It is soluble in DMSO and DMF but sparingly soluble in water. The compound is stable under acidic and basic conditions and is sensitive to light.
The synthesis of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide is a multi-step process that involves several chemical reactions. It is primarily synthesized through the condensation of dimethoxybenzaldehyde and isobutyl acetoacetate, using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a catalyst. The characterization of this compound is done through various spectroscopic techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared spectroscopy (IR), and elemental analysis.
Several analytical methods are used to detect and quantify N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide. These methods include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis (CE). HPLC is the most commonly used method due to its high sensitivity and specificity.
Studies have shown that N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide exhibits neuroprotective and anti-inflammatory properties. It has been found to modulate the activity of certain neurotransmitters and show potential as a treatment for Parkinson's disease, multiple sclerosis, and other neurological disorders. Additionally, this compound has been shown to have antitumor activity against various cancer cell lines.
Studies have reported low toxicity of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide in preclinical studies. However, more research is needed to establish its safety in human clinical trials.
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide has various applications in scientific experiments. It is primarily studied for its neuroprotective and anti-inflammatory properties as well as its potential as a medication for neurological disorders. This compound can also be used in the synthesis of other quinoline derivatives for various applications.
The current research on N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide primarily focuses on its neuroprotective properties and potential as a medication for Parkinson's disease and other neurological disorders. Preclinical studies have shown promising results, but more research is needed to evaluate its safety and efficacy in humans.
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide has potential implications in various fields of research and industry. It can be used in the development of new medications for neurological disorders and cancer treatment. Additionally, this compound can be used in the synthesis of other quinoline derivatives for various applications.
One limitation of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide is its low solubility in water, which can limit its application in certain research areas. Future research should focus on improving its solubility and evaluating its safety and efficacy in human clinical trials. Other potential future directions for research include exploring its use in the treatment of other neurological disorders and cancer types, and developing new derivatives with enhanced activity and reduced toxicity.
Overall, N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide is a promising compound with potential applications in various fields of research and industry. Its neuroprotective and anti-inflammatory properties make it an attractive candidate for the development of new medications for neurological disorders and other diseases. Further research is needed to fully understand its potential and limitations.

XLogP3

3.4

Dates

Modify: 2023-08-17

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